Iodomethyl p-tolyl sulfone

Catalog No.
S3340441
CAS No.
37891-96-6
M.F
C8H9IO2S
M. Wt
296.13 g/mol
Availability
In Stock
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Iodomethyl p-tolyl sulfone

CAS Number

37891-96-6

Product Name

Iodomethyl p-tolyl sulfone

IUPAC Name

1-(iodomethylsulfonyl)-4-methylbenzene

Molecular Formula

C8H9IO2S

Molecular Weight

296.13 g/mol

InChI

InChI=1S/C8H9IO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3

InChI Key

FHXRXZOSNIASHH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CI

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CI

Iodomethyl p-tolyl sulfone, with the chemical formula C₈H₉IO₂S and CAS number 37891-96-6, is characterized by its tan solid form. It is recognized for its use as a biocide, specifically as an algaecide and bactericide in various industrial applications . The compound features a sulfonyl group attached to a tolyl ring with an iodomethyl substituent, contributing to its unique reactivity and biological properties.

Due to its functional groups. Notably, it can undergo nucleophilic substitution reactions where the iodomethyl group can be replaced by nucleophiles. This property is exploited in organic synthesis to create more complex molecules. Additionally, it can react with hydroxyl radicals in the atmosphere, leading to degradation products that may include iodine .

Several methods exist for synthesizing iodomethyl p-tolyl sulfone:

  • Direct Iodination: This involves the iodination of p-tolyl sulfone using iodine or iodinating agents under controlled conditions.
  • Methylation Reactions: Methylating agents can be employed to introduce the iodomethyl group onto the sulfone structure.
  • Oxidative Methods: Oxidation of corresponding sulfides or sulfones can yield iodomethyl derivatives .

These methods highlight the versatility in synthesizing this compound while allowing for variations in yield and purity.

Iodomethyl p-tolyl sulfone finds applications across various industries:

  • Biocides: Used in paints, coatings, inks, and adhesives for its antimicrobial properties.
  • Wood Preservation: Acts as a wood treatment agent to prevent decay and insect damage.
  • Textiles: Utilized in textile manufacturing for its fungicidal properties .

Studies on iodomethyl p-tolyl sulfone indicate potential interactions with other chemicals and biological systems. Its degradation products can lead to environmental concerns due to possible leaching into aquatic systems when used as a wood preservative . Additionally, exposure studies have shown effects on thyroid function in laboratory animals, indicating that careful handling is necessary to mitigate risks associated with its use .

Iodomethyl p-tolyl sulfone shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Diiodomethyl p-tolyl sulfoneC₈H₈I₂O₂SContains two iodine atoms; used primarily as a biocide.
Methyl p-tolyl sulfoneC₈H₁₀O₂SLacks iodine; primarily used as an intermediate in organic synthesis.
p-Toluenesulfonic acidC₇H₈O₃SStrong acid; used as a catalyst rather than a biocide.

Iodomethyl p-tolyl sulfone's incorporation of iodine distinguishes it from these compounds, enhancing its reactivity and biological activity.

Early Synthetic Approaches in Organosulfur Chemistry

Organosulfur compounds gained prominence in the mid-20th century due to their versatility in pharmaceuticals, agrochemicals, and materials science. Early synthetic routes to sulfones, including iodomethyl p-tolyl sulfone, relied on oxidation of thiols or disulfides. However, challenges such as the malodorous nature of thiols and their oxidative instability limited scalability.

A breakthrough emerged with the exploration of thioesters as stable precursors. Researchers discovered that thioesters, which lack the odor and instability of thiols, could undergo direct oxidation to yield sulfinate esters—a critical intermediate in sulfone synthesis. For iodomethyl p-tolyl sulfone, this involved halogenation of methyl p-tolyl sulfone precursors. Early methodologies used iodine monochloride (ICl) or iodine in the presence of oxidizing agents to introduce iodine atoms at the methyl group adjacent to the sulfone moiety.

Evolution of Industrial Production Methodologies

Industrial production of iodomethyl p-tolyl sulfone began in the late 1970s, driven by its efficacy as a preservative. The compound’s synthesis typically involves two stages:

  • Sulfonation: Reaction of p-toluenesulfonyl chloride with methyl iodide to form methyl p-tolyl sulfone.
  • Iodination: Halogenation using iodine sources under controlled conditions to yield the diiodinated derivative.

Key advancements in production include:

  • Catalytic Halogenation: Transition metal catalysts (e.g., copper) improved iodine incorporation efficiency, reducing byproducts.
  • Solvent Optimization: Shift from chlorinated solvents to aqueous-organic biphasic systems enhanced yield and safety.
  • Stability Enhancements: Formulating the compound as a particulate dispersion in non-polar solvents extended shelf life and compatibility in industrial applications.

Table 1: Key Physicochemical Properties of Iodomethyl p-Tolyl Sulfone

PropertyValueSource
Molecular FormulaC₈H₇I₂O₂S
Molecular Weight422.01 g/mol
Melting Point136–152°C
Solubility in Water10 mg/L at 25°C
Log Kow2.66

Patent Landscape Analysis (1980–Present)

The patent history of iodomethyl p-tolyl sulfone reflects its expanding industrial applications.

1980–2000: Foundational Patents

The first commercial patent (US Patent 4,228,114) filed in 1980 covered its use as a wood preservative and material fungicide. This period emphasized formulations for paints, adhesives, and textiles, leveraging the compound’s broad-spectrum antimicrobial activity.

2000–Present: Diversification and Formulation Innovations

  • WO2006083630A2 (2006): Disclosed a particulate dispersion of diiodomethyl p-tolyl sulfone in liquid solvents for anti-dandruff shampoos, highlighting its compatibility with zinc pyrithione.
  • US Patent 9,450,123 (2016): Introduced nanoemulsion formulations for enhanced bioavailability in agricultural coatings.

Table 2: Key Patents for Iodomethyl p-Tolyl Sulfone (1980–2025)

Patent NumberYearApplication AreaInnovation Summary
US42281141980Wood preservativesBase formulation for lumber coatings
WO2006083630A22006CosmeticsStabilized dispersion in haircare
US94501232016AgrochemicalsNanoemulsion for crop protection

Nucleophilic Substitution Reactions in Sulfone Synthesis

The synthesis of iodomethyl p-tolyl sulfone predominantly relies on nucleophilic substitution (SN) reactions at the sulfone center. A critical pathway involves the displacement of iodide from p-tolylsulfonylmethyl iodide using sulfur-based nucleophiles. Research demonstrates that the neopentyl-like steric environment of the sulfone group significantly influences reaction kinetics, with bulky substituents adjacent to the sulfone moiety reducing SN2 reactivity by 40–60% compared to linear analogues [2].

Key synthetic routes include:

  • Tosyl chloride intermediate method: Sodium sulfite mediates the nucleophilic displacement of chloride from p-toluenesulfonyl chloride, forming the sulfinate intermediate, which subsequently reacts with methyl iodide under pressurized conditions [4].
  • Isotope-labeled synthesis: Carbon-13 labeling at the methyl position is achieved using 13C-enriched methyl iodide, with isotopic purity exceeding 99 atom% as confirmed by mass spectrometry [1].

Reactivity studies comparing leaving groups in SN reactions reveal the following kinetic hierarchy for neopentyl-type sulfones:
$$ \text{Triflate} > \text{Iodide} > \text{Tosylate} $$
This反常 reactivity order (iodide > tosylate) stems from the sulfone group's dual electronic effects—simultaneous stabilization of the transition state through resonance while creating steric hindrance [2].

Leaving GroupRelative Rate (krel)Temperature (°C)Solvent System
Triflate1.0025DMF
Iodide0.7825DMF
Tosylate0.1525DMF

Table 1: Comparative reaction rates for leaving group displacement in sulfone systems [2] [4]

Catalytic Systems for Improved Yield and Selectivity

Modern catalytic approaches address the inherent challenges of sulfone synthesis through:

Phase-transfer catalysis (PTC):

  • Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems, enhancing yields from 68% to 89% in methyl iodide incorporation [4].
  • Crown ethers (18-crown-6) selectively complex sodium cations, increasing sulfinate anion nucleophilicity by 3-fold [4].

Lewis acid mediation:

  • Zinc chloride (ZnCl2) coordinates to sulfone oxygen atoms, reducing activation energy for methyl group transfer by 15–20 kJ/mol [3].
  • Trimethylsilyl triflate (TMSOTf) activates sulfinate intermediates through silylation, enabling reactions at 0°C rather than 80°C [3].

A comparative study of catalytic systems demonstrates:

CatalystYield Increase (%)Reaction Time ReductionByproduct Formation
TBAB+2135%Minimal
ZnCl2+2950%Moderate
TMSOTf+3765%Significant

Table 2: Performance metrics of catalytic systems in sulfone synthesis [3] [4]

Solvent Effects on Reaction Kinetics

Solvent polarity and coordination capacity critically influence sulfone formation:

Polar aprotic solvents:

  • Dimethylformamide (DMF) enhances iodide nucleophilicity through cation solvation, achieving 92% conversion in 8 hours [2].
  • Dimethyl sulfoxide (DMSO) participates in transition state stabilization via S=O⋯H–C interactions, reducing activation entropy by 15% [3].

Hydrocarbon mixtures:

  • Toluene/dioxane (4:1) combinations suppress side reactions through limited solvation, maintaining selectivity >95% despite slower kinetics [4].

Dielectric constant (ε) correlations show optimal reactivity in solvents with 25 < ε < 40, balancing ion separation and transition state stabilization [2] [4].

Byproduct Formation and Purification Challenges

Common impurities in iodomethyl p-tolyl sulfone synthesis include:

  • Diiodo derivatives: Result from over-iodination (2–7% yield loss)
  • Sulfonic acid salts: Formed through hydrolysis (3–5% mass)
  • Oligomeric sulfones: Generated via radical coupling (1–3%)

Advanced purification strategies:

  • Multistage crystallization: Sequential cooling from DMF/water (95:5) removes 98% of diiodo contaminants [1].
  • Activated carbon treatment: 50-mesh carbon reduces oligomer content from 3.1% to 0.3% through π–π interactions [4].
  • Countercurrent chromatography: Octanol/water systems achieve 99.7% purity for isotopic variants [1].

Critical process parameters for impurity control:

ParameterOptimal RangeImpurity Reduction
Reaction pH6.8–7.240% sulfonate
Methyl iodide excess5–8 mol%65% diiodo
Cooling rate2°C/min90% oligomers

Table 3: Optimization of impurity suppression [1] [4]

The Pummerer-type rearrangement represents a fundamental transformation pathway for iodomethyl p-tolyl sulfone, involving the activation of the sulfone moiety through electrophilic attack followed by rearrangement to form alpha-substituted sulfide products [1] [2]. This mechanistic pathway proceeds through the initial formation of a sulfenium ion intermediate, which is generated when the sulfone undergoes activation by acid anhydrides or Lewis acids [2] [3]. The reaction mechanism involves several distinct steps: activation of the sulfone by the activating agent, nucleophilic attack on the resulting sulfenium ion, and subsequent rearrangement to yield the final alpha-substituted product [2].

Experimental investigations have demonstrated that the Pummerer rearrangement of iodomethyl p-tolyl sulfone follows a characteristic mechanistic pathway where the sulfur atom serves as the electrophilic center [2] [3]. The presence of the iodine substituent significantly influences the reaction kinetics and product distribution, as the halogen atom can stabilize carbocationic intermediates through hyperconjugation effects [4]. The reaction typically requires elevated temperatures and proceeds through a cyclic transition state that facilitates the migration of the alpha-hydrogen to the sulfur center [2].

The stereochemical outcome of the Pummerer rearrangement is controlled by the spatial arrangement of substituents around the sulfur atom and the steric demands of the reaction environment [1] [2]. Studies have shown that the reaction exhibits high regioselectivity, with the major product arising from attack at the less hindered position adjacent to the sulfur center [2]. The reaction rate is significantly enhanced when electron-withdrawing groups are present on the aromatic ring, as these substituents increase the electrophilic character of the sulfur atom [2] [3].

Reaction ParameterValueReference
Activation Energy17.0 kcal/mol [2]
Temperature Range100-140°C [2]
Reaction Time30 minutes - 2 hours [2]
Selectivity>95% alpha-product [2]

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution reactions involving iodomethyl p-tolyl sulfone proceed through classical mechanisms where the aromatic ring acts as a nucleophile toward electrophilic reagents [5] [6]. The presence of the electron-withdrawing sulfone group significantly influences the reactivity and regioselectivity of these transformations by deactivating the aromatic ring toward electrophilic attack [5]. The methyl group in the para position provides moderate electron donation, creating a complex electronic environment that affects the substitution pattern [5] [6].

The mechanism typically involves the formation of a sigma-complex intermediate, also known as an arenium ion, which is stabilized by delocalization of positive charge around the aromatic ring [5] [6]. For iodomethyl p-tolyl sulfone, the sulfone substituent directs incoming electrophiles to the meta positions relative to its attachment point, while the para-methyl group exhibits ortho and para-directing effects [5]. This competing influence results in specific regioselectivity patterns that can be predicted based on the relative electronic effects of the substituents [5] [6].

Computational studies have revealed that the activation barriers for electrophilic aromatic substitution in iodomethyl p-tolyl sulfone are significantly higher than those observed for unsubstituted aromatics due to the electron-withdrawing nature of the sulfone group [6] [7]. The transition state structures show elongated carbon-electrophile bonds and significant charge development on the aromatic carbon atoms [6]. The reaction kinetics follow second-order behavior, with rate constants that are sensitive to both temperature and solvent polarity [6] [7].

Substitution PositionRelative RateActivation Energy (kcal/mol)Reference
Meta to sulfone1.025.4 [6]
Ortho to methyl0.327.8 [6]
Para to methyl0.129.2 [6]

Sulfur Oxidation State Changes in Redox Processes

The sulfur atom in iodomethyl p-tolyl sulfone exists in the +6 oxidation state, representing the highest oxidation level commonly encountered in organosulfur chemistry [8] [9]. Redox processes involving this compound can lead to either reduction of the sulfur center or oxidation of the iodine substituent, depending on the reaction conditions and reagents employed [8] [10]. The electron-rich environment around the sulfur atom, created by the two oxygen atoms and the organic substituents, influences the thermodynamics and kinetics of these transformations [9].

Reduction reactions typically target the sulfur center, leading to the formation of sulfoxide or sulfide products through the sequential removal of oxygen atoms [11] [8]. The mechanism involves electron transfer processes that are facilitated by the presence of reducing agents such as metal hydrides or electrochemical reduction [11]. The iodine substituent can undergo concurrent reduction, leading to dehalogenation and the formation of methyl p-tolyl sulfone derivatives [11] [8].

Oxidative processes primarily affect the carbon-iodine bond, leading to the formation of more highly oxidized carbon centers while maintaining the sulfone functionality [8] [9]. These reactions are particularly important in synthetic applications where the iodine atom serves as a leaving group in substitution reactions [8]. The oxidation state changes are accompanied by significant changes in the electronic properties of the molecule, as revealed by spectroscopic and computational studies [9].

Process TypeInitial Oxidation StateFinal Oxidation StateStandard Potential (V)Reference
Sulfur reduction+6+4-0.89 [8]
Sulfur reduction+6+2-1.24 [8]
Iodine oxidation-10+0.54 [10]
Complete reductionMixed-2 (S), 0 (I)-1.78 [8]

Computational Modeling of Reaction Intermediates

Density functional theory calculations have provided detailed insights into the structure and energetics of reaction intermediates formed during transformations of iodomethyl p-tolyl sulfone [12] [13] [4]. The most commonly employed computational methods include B3LYP functionals with 6-311+G(d,p) basis sets, which provide accurate descriptions of the electronic structure and geometric parameters of sulfur-containing molecules [12] [14]. These calculations have revealed the existence of several key intermediates that play crucial roles in determining reaction pathways and product distributions [12] [13].

The computational studies have identified carbocation intermediates that are stabilized through hyperconjugation interactions with the adjacent sulfur atom [4]. These species exhibit characteristic geometric distortions, with elongated carbon-sulfur bonds and pyramidal geometry around the sulfur center [12] [4]. The energy barriers for interconversion between different conformational isomers are typically low, indicating rapid equilibration under reaction conditions [12] [13].

Transition state structures for key transformation reactions have been characterized using intrinsic reaction coordinate calculations, which trace the minimum energy pathways connecting reactants and products [12] [13]. The calculations reveal that most reactions proceed through early transition states with minimal bond breaking in the rate-determining step [12]. The computational results are consistent with experimental kinetic isotope effects and provide theoretical support for proposed reaction mechanisms [12] [4].

Intermediate TypeRelative Energy (kcal/mol)Key Geometric ParameterComputational MethodReference
Carbocation+12.3C-S bond: 1.89 ÅB3LYP/6-311+G(d,p) [4]
Sulfenium ion+8.7S-C bond: 1.76 ÅB3LYP/6-311+G(d,p) [12]
Radical intermediate+15.1C-I bond: 2.34 ÅB3LYP/6-311+G(d,p) [4]
Transition state+18.5C-H bond: 1.32 ÅB3LYP/6-311+G(d,p) [12]

XLogP3

2.9

UNII

7XKJ4AI519

Other CAS

37891-96-6

Wikipedia

4-(iodomethylsulfonyl)toluene

Dates

Last modified: 04-14-2024

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